

Application Notes and Protocols for PG106 Tfa in DMSO

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Compound of Interest

Compound Name: PG106 Tfa

Cat. No.: B14749537

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Introduction

PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As an antagonist, **PG106 Tfa** blocks the downstream signaling initiated by the natural ligands of MC3R, such as γ -melanocyte-stimulating hormone (γ -MSH). The MC3R is implicated in the regulation of energy homeostasis, making **PG106 Tfa** a valuable tool for research in metabolism, obesity, and related fields. This document provides detailed information on the solubility and preparation of **PG106 Tfa** in Dimethyl Sulfoxide (DMSO), along with protocols for its use and an overview of the relevant signaling pathway.

Physicochemical Properties and Solubility

PG106 Tfa is a peptide-based compound, and its solubility can be influenced by its trifluoroacetate (Tfa) salt form. DMSO is a commonly used polar aprotic solvent for dissolving such compounds for in vitro and in vivo studies.

Data Presentation: Solubility of **PG106 Tfa**

| Solvent System | Solubility | Observations |
|---|----------------------------|-------------------|
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |
| 10% DMSO / 90% (20% SBE- β -CD in Saline) | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |

Note: Specific solubility in 100% DMSO is not readily available in public literature; however, it is expected to be higher than in the aqueous-based systems presented above.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of PG106 Tfa in 100% DMSO

Materials:

- **PG106 Tfa** (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Pre-handling Preparation:** Before opening, bring the vial of lyophilized **PG106 Tfa** to room temperature for at least 20 minutes to prevent condensation of moisture, which can affect the stability of the compound.
- **Calculation of Required DMSO Volume:**

- The molecular weight of **PG106 Tfa** is 1122.2 g/mol .
- To prepare a 10 mM stock solution from 1 mg of **PG106 Tfa**, the required volume of DMSO can be calculated as follows:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 1122.2 \text{ g/mol}) / 0.010 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 89.1 \mu\text{L}$
- Dissolution:
 - Carefully add the calculated volume of anhydrous DMSO to the vial containing the **PG106 Tfa** powder.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution for any undissolved particulates. If precipitation is observed, brief sonication in a water bath may be used to aid dissolution.[\[1\]](#)
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
 - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

- 10 mM **PG106 Tfa** stock solution in DMSO
- Appropriate cell culture medium or assay buffer

Procedure:

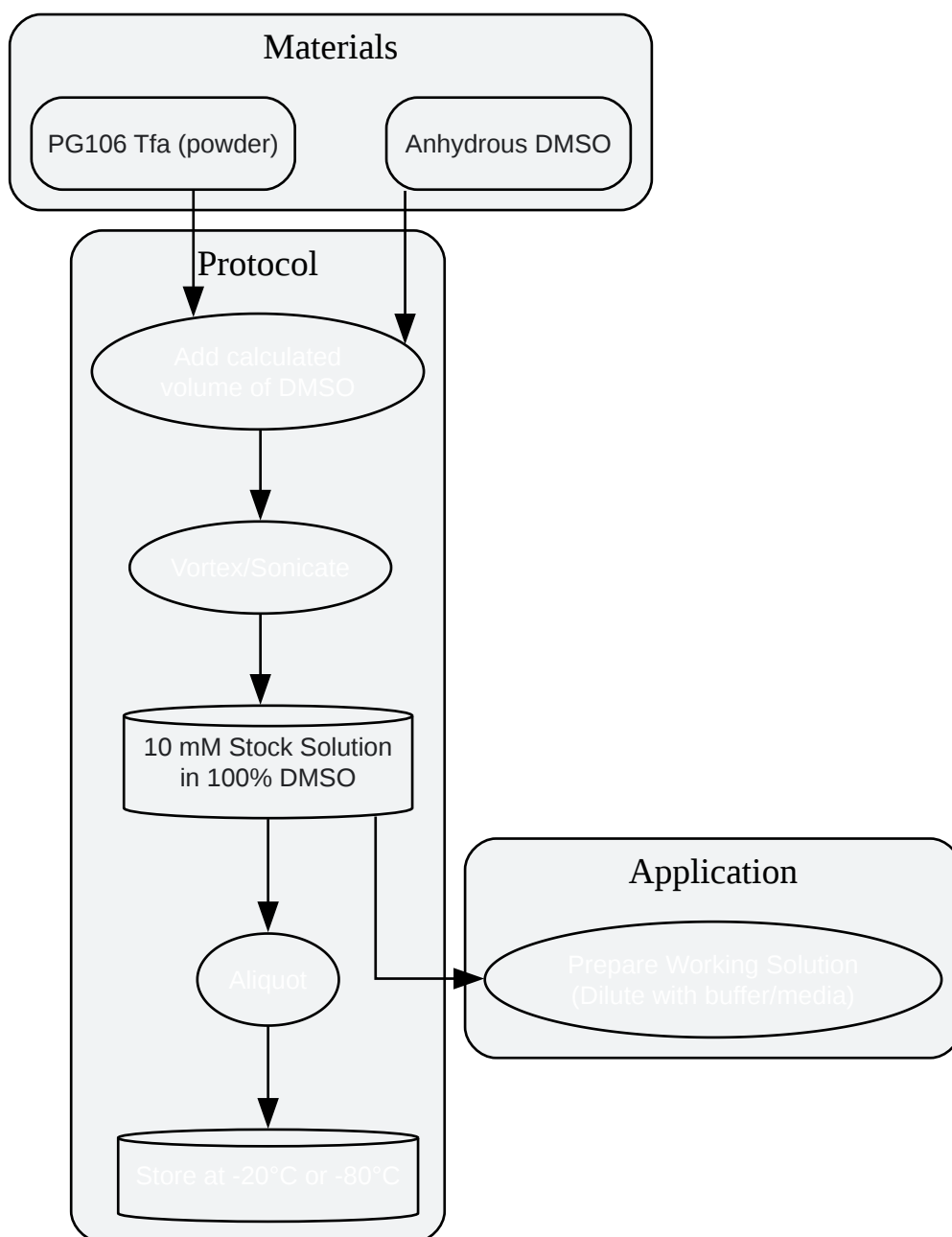
- Thawing the Stock Solution: Thaw the required aliquot of the 10 mM **PG106 Tfa** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
 - Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately.
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity in cell-based assays. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experimental design.

Signaling Pathway and Mechanism of Action

PG106 Tfa functions as an antagonist at the melanocortin 3 receptor (MC3R). The MC3R is a G-protein coupled receptor that can couple to both stimulatory (Gs) and inhibitory (Gi/o) G-proteins.[2][3] This dual coupling allows for complex regulation of downstream signaling pathways, primarily the cyclic AMP (cAMP) pathway.

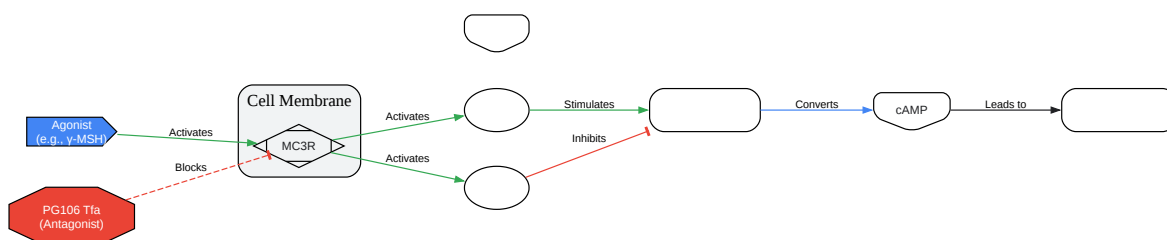
- Activation by Agonists: When an agonist (e.g., γ -MSH) binds to MC3R, it can lead to the activation of Gs, which in turn stimulates adenylyl cyclase to produce cAMP. Alternatively, it can activate Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. The specific G-protein pathway activated can be cell-type and ligand-dependent.
- Antagonistic Action of **PG106 Tfa**: **PG106 Tfa** competitively binds to the MC3R, preventing the binding of endogenous agonists. This blockade inhibits the downstream signaling cascades, thereby modulating the physiological responses regulated by MC3R.

Below are diagrams illustrating the experimental workflow for preparing **PG106 Tfa** solutions and the signaling pathway it modulates.



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Caption: Workflow for **PG106 Tfa** Stock Solution Preparation.



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Caption: **PG106 Tfa** Antagonism of MC3R Signaling Pathway.

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